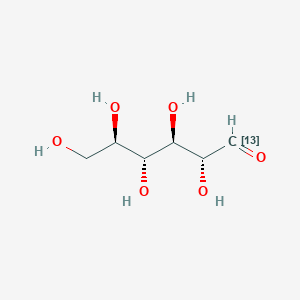
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal is a compound with the molecular formula C6H12O6. It is a type of polyhydroxy aldehyde, which means it contains multiple hydroxyl groups (-OH) and an aldehyde group (-CHO).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal can be achieved through various methods. One common approach involves the oxidation of glucose using specific oxidizing agents under controlled conditions. For example, glucose can be oxidized using bromine water or nitric acid to produce the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biotechnological processes. Microorganisms such as bacteria and yeast can be genetically engineered to produce this compound through fermentation. These microorganisms are cultured in large bioreactors, where they convert glucose into the target compound through enzymatic reactions .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form a polyhydroxy alcohol.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like acetic anhydride or benzoyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Produces carboxylic acids.
Reduction: Produces polyhydroxy alcohols.
Substitution: Produces esters or ethers depending on the substituent.
Aplicaciones Científicas De Investigación
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and its interaction with enzymes.
Medicine: Investigated for its potential therapeutic effects, including its antioxidant properties.
Industry: Used in the production of biodegradable polymers and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of (2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes involved in carbohydrate metabolism. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with enzyme active sites, thereby inhibiting their activity .
Comparación Con Compuestos Similares
Similar Compounds
D-glucose: A simple sugar with a similar structure but lacks the specific isotopic labeling.
D-mannose: Another hexose sugar with a different arrangement of hydroxyl groups.
D-galactose: Similar to glucose but with a different configuration at one of the carbon atoms.
Uniqueness
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal is unique due to its specific isotopic labeling, which makes it valuable for tracing metabolic pathways and studying enzyme mechanisms. Its multiple hydroxyl groups also make it highly reactive and versatile for various chemical transformations .
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m0/s1/i1+1 |
Clave InChI |
GZCGUPFRVQAUEE-NGBFSFADSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@H]([C@H]([13CH]=O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


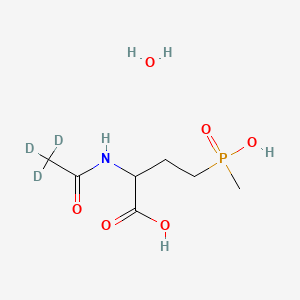
![1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402325.png)

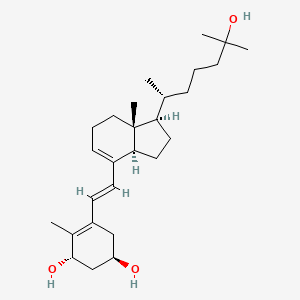
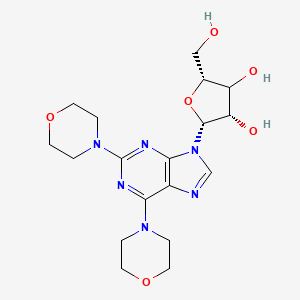


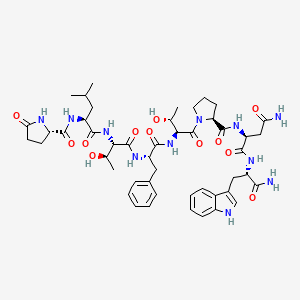
![1-[(2R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402383.png)
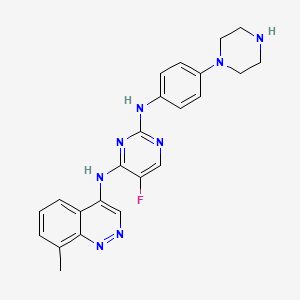
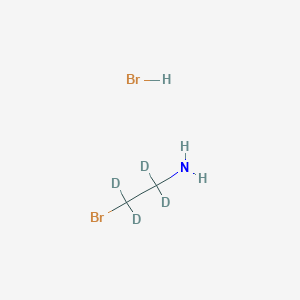

![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12402420.png)

